molecular formula C14H14ClNO2S B10967342 N-benzyl-3-chloro-2-methylbenzenesulfonamide

N-benzyl-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B10967342
M. Wt: 295.8 g/mol
InChI Key: WBLCLHUKPBBCRS-UHFFFAOYSA-N
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Description

N-BENZYL-3-CHLORO-2-METHYLBENZENE-1-SULFONAMIDE is an organosulfur compound that belongs to the sulfonamide class. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to a benzene ring, along with a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-CHLORO-2-METHYLBENZENE-1-SULFONAMIDE typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and subsequent nucleophilic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-CHLORO-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-BENZYL-3-CHLORO-2-METHYLBENZENE-1-SULFONAMIDE is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-BENZYL-3-CHLORO-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-3-CHLORO-2-METHYLBENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide compounds, such as:

Uniqueness

The uniqueness of N-BENZYL-3-CHLORO-2-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-benzyl-3-chloro-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-11-13(15)8-5-9-14(11)19(17,18)16-10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3

InChI Key

WBLCLHUKPBBCRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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